(S)-5-Methylnicotine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

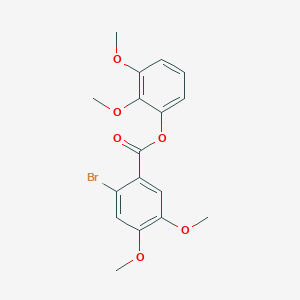

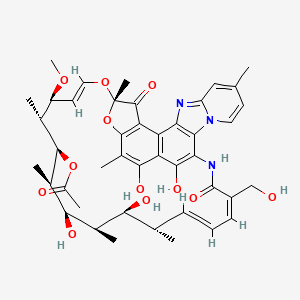

(S)-5-Methylnicotine is a tobacco alkaloid and optically active nicotine analog. Used in insecticides.

科学的研究の応用

Methylation and Structural Studies

- Methylation Processes : The radical and organometallic methylation of nicotine, including (S)-5-Methylnicotine, has been studied, revealing the formation of various methylnicotines. This process is significant in understanding the chemical behavior and potential applications of these compounds (Secor, Chavdarian, & Seeman, 1981).

Biochemical Applications

- DNA Methylation and Hydroxymethylation : Research on 5-Methylcytosine, a compound structurally related to 5-Methylnicotine, suggests important regulatory roles in mammalian genomes. Understanding the behavior of such methylated compounds can provide insights into DNA methylation mechanisms (Tahiliani et al., 2009).

Pharmaceutical Synthesis

- Synthesis of Medicinal Compounds : The efficient synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, using 5-methylnicotinic acid as a starting material, is essential in the synthesis of rupatadine, a pharmaceutical compound. This highlights the use of 5-methylnicotinic acid derivatives in drug synthesis (Guo, Lu, & Wang, 2015).

Biomedical Research

- Epigenetic Research : Studies on 5-hydroxymethylcytosine, which has structural similarities with 5-methylnicotines, provide crucial information on epigenetic modifications, especially in gene silencing and genome stability, which can be relevant to understanding the biomedical implications of methylnicotines (Booth et al., 2012).

Chemical Stability and Reactions

- Chemical and Biological Stability : The stability of methylnicotinate, a related compound to 5-Methylnicotine, in aqueous solutions is crucial for its use in clinical and laboratory settings. Understanding the stability of these compounds aids in their application in various scientific research contexts (Ross & Katzman, 2008).

Neurotransmitter Receptor Research

- Nicotinic Acetylcholine Receptor Ligands : The synthesis and evaluation of nicotine analogs, including 5-Methylnicotine derivatives, are crucial for studying their binding affinities to neuronal nicotinic acetylcholine receptors. This research is fundamental in understanding the interaction of these compounds with neurotransmitter systems (Lin, Carrera, & Anderson, 1994).

特性

CAS番号 |

77629-31-3 |

|---|---|

製品名 |

(S)-5-Methylnicotine |

分子式 |

C₁₁H₁₆N₂ |

分子量 |

176.26 |

同義語 |

(S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Dihydrocurcumin

943330-36-7

Fluorindine

111076-33-6